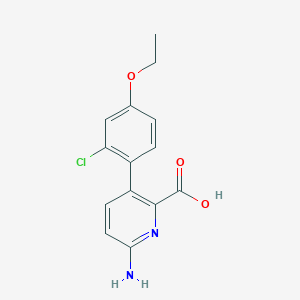
4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, also known as 4-CEPN or 4-CNPA, is an organic compound with a molecular formula of C11H10ClNO3. It is a derivative of nicotinic acid and is a widely used reagent in organic synthesis. As a versatile compound, 4-CEPN has been used in a variety of scientific research applications.
作用機序
The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to their active sites. It has also been shown to interact with certain proteins, such as cyclophilin A, by binding to their active sites.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to changes in drug metabolism. It has also been shown to interact with certain proteins, such as cyclophilin A, which can lead to changes in protein-ligand interactions. In addition, 4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory effects, and it has been used to treat certain diseases, such as psoriasis.
実験室実験の利点と制限
4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has several advantages for use in lab experiments. It is a relatively stable compound and has a wide range of solubility in both organic and aqueous solvents. It is also relatively inexpensive and easy to obtain, making it a convenient reagent for organic synthesis. However, 4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has several limitations for use in lab experiments. It is a relatively weak inhibitor of certain enzymes, and its interaction with proteins is not well understood. In addition, its effects on biochemical and physiological processes are not well understood, making it difficult to predict its effects in certain experiments.
将来の方向性
There are several potential future directions for the use of 4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% in scientific research. One potential direction is to further investigate its effects on biochemical and physiological processes. Another potential direction is to explore its use as an inhibitor of certain enzymes, such as cytochrome P450, and its interaction with certain proteins, such as cyclophilin A. In addition, further research could be done to explore its potential use as a fluorescent probe in biological systems. Finally, further research could be done to explore the potential use of 4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% in drug development and its potential use as a therapeutic agent.
合成法
4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% can be synthesized through a three-step process. The first step involves the condensation of 2-chloro-4-ethoxyphenyl acetic acid with nicotinic acid. This reaction is catalyzed by a strong acid such as hydrochloric acid, and the resulting product is 4-(2-chloro-4-ethoxyphenyl)nicotinic acid. The second step involves the conversion of the acid to its ester form, 4-(2-chloro-4-ethoxyphenyl)nicotinate, through the reaction with an alcohol such as methanol. The third step involves the conversion of the ester to its amide form, 4-(2-chloro-4-ethoxyphenyl)nicotinamide, through the reaction with an amine such as ethylamine.
科学的研究の応用
4-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has been widely used in scientific research for its versatile properties. It has been used as a reagent in organic synthesis, a catalyst in chemical reactions, and a ligand in coordination chemistry. It has also been used as an inhibitor in enzyme-catalyzed reactions, as a fluorescent probe in biological systems, and as a ligand in protein-ligand interactions.
特性
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-19-9-3-4-11(13(15)7-9)10-5-6-16-8-12(10)14(17)18/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTSCSBVVNMCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692732 |
Source


|
| Record name | 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261914-11-7 |
Source


|
| Record name | 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














